In-depth Technical Guide: 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine
In-depth Technical Guide: 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine
CAS Number: 219762-28-4
This technical guide provides a comprehensive overview of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols.
Chemical and Physical Properties
5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a substituted imidazopyridine. The structural similarity of the imidazo[4,5-b]pyridine core to purine bases has driven considerable research into its derivatives as potential therapeutic agents.[1][2]
| Property | Value | Reference |
| CAS Number | 219762-28-4 | [3] |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis
A plausible synthetic route for 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine would start from 5-bromo-2,3-diaminopyridine and acetic acid or a derivative thereof.
General Experimental Protocol for the Synthesis of 2-Substituted Imidazo[4,5-b]pyridines:
This protocol is a generalized procedure and may require optimization for the specific synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Acetic acid (or acetyl chloride/acetic anhydride)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate solvents for reaction and purification (e.g., toluene, ethanol)
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, a mixture of 5-bromo-2,3-diaminopyridine and a slight molar excess of acetic acid is heated in the presence of a dehydrating agent like polyphosphoric acid. The reaction temperature and time will need to be optimized, but typically ranges from 100 to 150°C for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Below is a logical workflow for the synthesis and purification process.
Caption: General workflow for the synthesis of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine.
Biological Activity and Potential Applications
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[5] Derivatives of this core have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7]
Anticancer Activity
Many imidazo[4,5-b]pyridine derivatives have been investigated for their potential as anticancer agents.[6][7] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[8] Specifically, some derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription.[9][10] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, thereby inducing programmed cell death in cancer cells.[10]
While specific data for 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is not available, related compounds have shown significant activity against various cancer cell lines.
| Compound Class | Target Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | MCF-7 (Breast), HCT116 (Colon) | 0.63 - 1.32 µM (as CDK9 inhibitors) | [9] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | MCF-7, BT-474 (Breast) | Prominent anticancer activity | [7] |
Antimicrobial Activity
The structural similarity of imidazo[4,5-b]pyridines to purines also makes them attractive candidates for the development of antimicrobial agents. Several studies have reported the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives against various bacterial and fungal strains.[11]
| Compound Class | Tested Microorganisms | Reported Activity (MIC) | Reference |
| 2-(substituted-phenyl)imidazo[4,5-b]pyridines | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | 4–8 µg/mL for promising compounds | [11] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Various bacteria and fungi | Prominent antibacterial and antifungal activity for some derivatives | [7] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a series of in vitro assays are typically employed.
Kinase Inhibition Assay
Given that many imidazo[4,5-b]pyridine derivatives are kinase inhibitors, a primary screen would involve evaluating the compound's ability to inhibit a panel of kinases.
Principle:
Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The inhibitory effect of the compound is determined by measuring the reduction in kinase activity.
General Protocol (e.g., ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, its specific substrate, ATP, and the test compound (5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine) at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion and Signal Generation: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Measurement: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[12]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
To evaluate the anticancer potential, the effect of the compound on the proliferation of cancer cell lines is assessed.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[12]
Potential Signaling Pathway Involvement
As many imidazo[4,5-b]pyridine derivatives act as kinase inhibitors, a likely mechanism of action for 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine in cancer cells is the inhibition of a critical signaling pathway. For instance, if the compound is a potent CDK9 inhibitor, it would disrupt the transcription of key survival genes in cancer cells.
Caption: Hypothetical signaling pathway showing the effect of an imidazo[4,5-b]pyridine derivative as a CDK9 inhibitor.
References
- 1. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
